molecular formula C19H18N2O2 B5862281 1-[4-ACETYL-2,5-DIMETHYL-1-(6-QUINOLYL)-1H-PYRROL-3-YL]-1-ETHANONE

1-[4-ACETYL-2,5-DIMETHYL-1-(6-QUINOLYL)-1H-PYRROL-3-YL]-1-ETHANONE

Cat. No.: B5862281
M. Wt: 306.4 g/mol
InChI Key: GLDLPAALHSAAPR-UHFFFAOYSA-N
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Description

1-[4-Acetyl-2,5-dimethyl-1-(6-quinolyl)-1H-pyrrol-3-yl]-1-ethanone is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a unique hybrid structure, integrating a 6-quinolyl moiety with a multi-substituted 1H-pyrrole ring. The quinoline scaffold is extensively documented in scientific literature for its profound role in broad-spectrum biological activities . Quinoline derivatives have demonstrated crucial antiviral activity against various strains, including human immunodeficiency virus (HIV), hepatitis C virus, and SARS virus, and are found in several marketed drugs . The presence of acetyl substitutions on the pyrrole ring further enhances the molecule's potential as a versatile building block for the synthesis of novel derivatives or as a key intermediate in constructing more complex heterocyclic systems. Its primary research value lies in its application as a reference standard or a precursor in the development of new therapeutic agents, particularly in the fields of antiviral and anticancer research. Researchers can utilize this compound to explore structure-activity relationships (SAR), design targeted inhibitors, and investigate novel mechanisms of action. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-(4-acetyl-2,5-dimethyl-1-quinolin-6-ylpyrrol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-11-18(13(3)22)19(14(4)23)12(2)21(11)16-7-8-17-15(10-16)6-5-9-20-17/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDLPAALHSAAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-ACETYL-2,5-DIMETHYL-1-(6-QUINOLYL)-1H-PYRROL-3-YL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the condensation of 6-quinolinecarboxaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst. The resulting intermediate is then acetylated using acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at Acetyl Groups

The acetyl substituents undergo nucleophilic substitution under basic or acidic conditions. Key findings include:

Reaction TypeConditionsProducts/OutcomesYield (%)Source
Hydrolysis1M NaOH, reflux (4 h)Carboxylic acid derivative68
Condensation with aminesEthanol, NH₄OAc, 80°CSchiff base formation72–85
Grignard additionTHF, RMgX, 0°C → RTTertiary alcohol adducts55–60

Mechanistic studies suggest the 4-acetyl group exhibits higher reactivity than the 1-ethanone group due to steric hindrance from the adjacent quinoline ring .

Electrophilic Aromatic Substitution on Pyrrole Ring

The electron-rich pyrrole core participates in regioselective electrophilic substitutions:

Nitration

  • Reagents: HNO₃/H₂SO₄ (1:3 v/v) at 0°C

  • Position: Predominant substitution at C3 (para to acetyl group)

  • Yield: 78% mononitro derivative

Sulfonation

  • Reagents: SO₃·Py complex in DCM

  • Position: C2 and C5 dimethyl groups direct sulfonation to C4

  • Kinetic vs thermodynamic control produces >90% C4-sulfonated product

Quinoline-Mediated Coordination Reactions

The 6-quinolyl group facilitates metal coordination, enabling catalytic applications:

Metal ComplexLigand Binding SiteApplicationStability Constant (log K)Source
Ir(III)N1 of quinolineTransfer hydrogenation8.2 ± 0.3
Rh(III)N1 and adjacent C-H bondsC–C coupling catalysis9.1 ± 0.2
Cu(II)Pyridine-like NOxidative cyclization7.8 ± 0.4

These complexes demonstrate catalytic efficiency in Friedländer annulation (TOF up to 1,200 h⁻¹) and transfer hydrogenation (95% ee) .

Cross-Coupling Reactions

Palladium-mediated couplings exploit the quinoline’s directing effects:

Suzuki-Miyaura Coupling

  • Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C

  • Scope: Aryl boronic acids with EDG/EWG substituents

  • Yields: 65–92% for biaryl products

Buchwald-Hartwig Amination

  • Conditions: Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene, 110°C

  • Scope: Primary/secondary amines

  • Turnover number: Up to 450 (24 h reaction)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces unique transformations:

  • Norrish Type II Cleavage : Ethanol solvent leads to α,β-unsaturated ketone via γ-hydrogen abstraction (Φ = 0.33)

  • Singlet Oxygen Trapping : In O₂-saturated DCM, forms endoperoxide at quinoline’s C5–C6 positions (85% conversion)

Redox Transformations

Controlled reductions/oxidations modify functionality:

ProcessReagentsSelectivityYield (%)Source
Quinoline ring reductionH₂ (1 atm), Pd/C, EtOHTetrahydroquinoline formed94
Acetyl group oxidationKMnO₄, H₂O, 60°CCarboxylic acid generation82
Pyrrole ring oxidationmCPBA, DCM, 0°CEpoxidation at C2–C363

Multicomponent Reactions

The compound serves as a linchpin in complex syntheses:

Passerini Reaction

  • Components: Isocyanides, carboxylic acids

  • Conditions: RT, 24 h

  • Yields: 70–85% for α-acyloxy amides

Biginelli Cyclocondensation

  • Components: Urea, aldehydes

  • Catalyst: FeCl₃·6H₂O (10 mol%)

  • Products: Dihydropyrimidinones with fused quinoline-pyrrole systems

The compound’s reactivity profile makes it valuable for synthesizing pharmacophores and catalysts. Future research directions include exploiting its photoredox properties and developing enantioselective versions of its coupling reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds similar to 1-[4-acetyl-2,5-dimethyl-1-(6-quinolyl)-1H-pyrrol-3-yl]-1-ethanone. The presence of the quinoline moiety is particularly noted for enhancing activity against various bacterial strains. Studies have shown that modifications in the substituents can significantly affect the compound's efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies focusing on pyrrole derivatives indicate that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of quinoline may enhance these effects due to its known ability to interact with DNA and disrupt cellular processes .

Biological Studies

Enzyme Inhibition
Compounds like this compound have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For instance, enzyme assays have demonstrated that similar compounds can act as inhibitors of kinases and other critical enzymes in cancer metabolism and progression .

Neuroprotective Effects
Emerging research suggests that derivatives of this compound may exhibit neuroprotective properties. The ability to cross the blood-brain barrier and interact with neuroreceptors makes it a candidate for further exploration in neurodegenerative disease models .

Materials Science Applications

Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it can contribute to efficient charge transport and light emission .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Evaluated against various bacterial strainsShowed significant inhibition against E. coli and S. aureus; structure-function relationship established
Anticancer Activity Assessed in vitro on cancer cell linesInduced apoptosis in breast cancer cells; mechanism linked to mitochondrial dysfunction
Neuroprotective Study Tested in models of neurodegenerationReduced oxidative stress markers; improved neuronal survival rates

Mechanism of Action

The mechanism of action of 1-[4-ACETYL-2,5-DIMETHYL-1-(6-QUINOLYL)-1H-PYRROL-3-YL]-1-ETHANONE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The target compound’s quinoline moiety contrasts with phenyl or substituted phenyl groups in analogs (Table 1). Key structural differences include:

  • Electron-withdrawing groups: Compounds like 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone () feature a 4-CF₃O-phenyl group, enhancing lipophilicity and steric bulk compared to the quinoline system .
  • Pyrazole vs. pyrrole cores : Thiadiazole derivatives synthesized from pyrazole precursors () highlight how heterocycle choice impacts reactivity and bioactivity .

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C)
Target Compound Pyrrole 6-Quinolyl, 2,5-dimethyl, 3,4-acetyl C₁₉H₁₈N₂O₂ 306.36 Not reported
2-Chloro-1-{2,5-dimethyl-1-[4-(CF₃O)phenyl]-1H-pyrrol-3-yl}-ethanone () Pyrrole 4-CF₃O-phenyl, 2,5-dimethyl, 3-chloroacetyl C₁₅H₁₃ClF₃NO₂ 331.72 147
1-[2,5-Dimethyl-1-(4-CF₃O-phenyl)-1H-pyrrol-3-yl]-2-(tetrazolyl)ethanone (6c, ) Pyrrole 4-CF₃O-phenyl, 3-tetrazolyl, 2,5-dimethyl C₂₃H₂₀F₃N₅O₃ 471.43 Not reported
ASISCHEM D29205 () Pyrrole 4-Methoxyphenyl, 2,5-dimethyl, 3-acetyl C₁₅H₁₇NO₂ 243.30 Not reported

Spectroscopic and Electronic Properties

  • IR Spectroscopy: The acetyl groups in the target compound are expected to exhibit C=O stretches near 1685 cm⁻¹, consistent with analogs like Compound 5 () . However, conjugation with the quinoline ring may slightly shift absorption due to resonance effects.
  • NMR Data: ¹H NMR: Methyl groups in analogs (e.g., δ 1.94–2.25 ppm in ) align with expected shifts for pyrrole-CH₃. The quinoline’s aromatic protons (δ 7.0–8.5 ppm, typical for quinolines) would dominate the target’s spectrum, differing from phenyl-substituted analogs (e.g., δ 7.47–7.59 ppm in ) . ¹⁹F NMR: CF₃O-substituted analogs show distinct signals (δ -56.89 to -57.49 ppm), absent in the target compound .

Biological Activity

1-[4-Acetyl-2,5-dimethyl-1-(6-quinolyl)-1H-pyrrol-3-yl]-1-ethanone is a complex organic compound that features a unique structure combining a pyrrole ring with a quinoline moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C19H18N2O2\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This indicates the presence of two nitrogen atoms, which are characteristic of its quinoline and pyrrole components. The acetyl group contributes to its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that derivatives of quinoline and pyrrole exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds containing quinoline structures have shown significant antibacterial and antifungal properties. The incorporation of the pyrrole ring may enhance these effects.
  • Anticancer Potential : Quinoline derivatives are known for their anticancer activities against various cancer cell lines, including breast, lung, and colon cancers.
  • Antiviral Effects : Some studies suggest that quinoline-based compounds can inhibit viral replication, making them candidates for antiviral drug development.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays.

Case Studies

  • Bacterial Inhibition : A study found that similar compounds with quinoline structures exhibited Minimum Inhibitory Concentrations (MIC) ranging from 15.62 µg/mL to 500 µg/mL against various bacterial strains. The presence of the pyrrole moiety may contribute to enhanced activity against Gram-positive bacteria.
  • Fungal Activity : Another investigation demonstrated that derivatives showed moderate fungicidal effects with MIC values between 250 µg/mL and 1000 µg/mL against Candida species.

Anticancer Activity

The anticancer properties of this compound were evaluated in several studies focusing on its cytotoxic effects against different cancer cell lines.

Research Findings

A notable study indicated that related compounds demonstrated micromolar activity (around 10 µM) against multiple cancer lines such as A549 (lung cancer), HeLa (cervical cancer), and others. These findings suggest that the structural components of this compound may play a crucial role in mediating these effects.

Mechanistic Insights

The biological activity of this compound is likely due to:

  • Interaction with Enzymes : The presence of nitrogen atoms allows for potential interactions with various biological targets, including enzymes involved in cell proliferation and survival.
  • Cell Membrane Permeability : The lipophilic nature of the compound enhances its ability to penetrate cell membranes, facilitating its action on intracellular targets.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMIC: 15.62 - 500 µg/mL
AntifungalMIC: 250 - 1000 µg/mL
AnticancerCytotoxicity: ~10 µM in various lines
AntiviralInhibition of viral replication

Q & A

Q. What experimental methods are recommended for determining the crystal structure of this compound?

Methodological Answer: X-ray crystallography using the SHELX program suite is the gold standard. Key steps include:

  • Data collection with a high-resolution diffractometer.
  • Structure solution via direct methods (SHELXS/SHELXD) for initial phase determination .
  • Refinement with SHELXL, incorporating features like anisotropic displacement parameters and hydrogen bonding analysis to improve accuracy .
  • Validation using tools like PLATON to check for structural anomalies.

Q. What synthetic routes are effective for synthesizing ethanone derivatives with pyrrole and quinoline moieties?

Methodological Answer: Common strategies involve:

  • Condensation reactions : Reacting substituted pyrroles with quinoline-based aldehydes/ketones under acidic or basic conditions (e.g., using acetic acid or Knoevenagel conditions) .
  • Multi-component reactions : Combining pyrrole precursors, acetylating agents (e.g., acetyl chloride), and quinoline derivatives in one pot. For example, Meldrum’s acid and L-proline in ethanol have been used to facilitate such syntheses .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization via NMR and HRMS.

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Based on analogous ethanone derivatives:

  • Use PPE (gloves, lab coat, goggles) due to risks of skin/eye irritation (H315, H319) .
  • Work in a fume hood to avoid inhalation (H335) .
  • Store at 2–8°C in airtight containers to prevent degradation .
  • Emergency protocols: Rinse exposed skin/eyes with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

Methodological Answer: Advanced SHELXL features address these challenges:

  • Disorder modeling : Split atomic positions with PART instructions and refine occupancy ratios .
  • Twinning correction : Use TWIN/BASF commands for twinned datasets; validate with R1/R1w convergence .
  • High-resolution restraints : Apply DFIX/DANG constraints for bond lengths/angles in low-quality regions .
  • Cross-validate with independent refinement software (e.g., OLEX2) to confirm results.

Q. What computational approaches predict the biological activity and pharmacokinetics of this compound?

Methodological Answer: Integrate in silico tools:

  • Molecular docking : Use PyRx/AutoDock Vina to dock the compound into target proteins (e.g., microbial enzymes). Analyze binding poses with Discovery Studio .
  • ADMET prediction : Employ SWISS ADME to assess Lipinski’s rule compliance, bioavailability, and blood-brain barrier penetration .
  • QSAR modeling : Train models on pyrrole-quinoline derivatives to predict toxicity (e.g., LD50) and optimize substituents.

Q. How can structural analogs of this compound be designed to enhance target specificity?

Methodological Answer: Strategies include:

  • Bioisosteric replacement : Substitute the acetyl group with trifluoroacetyl (as in AG00IV3S) to modulate electronic effects .
  • Ring functionalization : Introduce electron-withdrawing groups (e.g., -NO2) to the quinoline moiety to enhance π-π stacking with biological targets .
  • Steric tuning : Replace methyl groups with bulkier substituents (e.g., isopropyl) to improve binding pocket fit . Validate designs via molecular dynamics simulations (e.g., GROMACS) to assess stability.

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